N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide
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Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H20N4O3S2 and its molecular weight is 464.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, is a derivative of pyridazine and pyridazinone . These heterocycles have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazine and pyridazinone derivatives have been shown to interact with various biological targets, leading to a range of physiological effects . The mode of action is likely dependent on the specific biological target and the structure of the compound.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazine and pyridazinone derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Pyridazine and pyridazinone derivatives have been shown to possess a range of biological properties, including antipyretic, anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, and many other anticipated biological properties .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-3-32(29,30)20-14-13-19(26-27-20)16-9-11-18(12-10-16)25-22(28)21-15(2)24-23(31-21)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITPZQLCVYHKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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